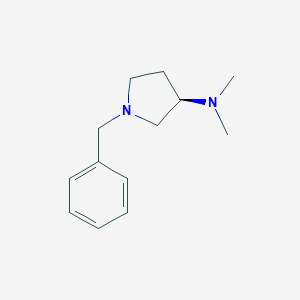

(R)-1-Benzyl-N,N-dimethylpyrrolidin-3-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

®-1-Benzyl-N,N-dimethylpyrrolidin-3-amine is a chiral amine compound with a pyrrolidine ring substituted with a benzyl group and two methyl groups on the nitrogen atom

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Benzyl-N,N-dimethylpyrrolidin-3-amine typically involves the following steps:

Starting Material: The synthesis begins with the preparation of the pyrrolidine ring, which can be achieved through the cyclization of appropriate precursors.

Benzylation: The pyrrolidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

Dimethylation: The final step involves the dimethylation of the nitrogen atom using methyl iodide or dimethyl sulfate under basic conditions.

Industrial Production Methods

In an industrial setting, the production of ®-1-Benzyl-N,N-dimethylpyrrolidin-3-amine may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of chiral catalysts or resolving agents can ensure the production of the desired enantiomer.

化学反応の分析

Catalytic Hydrogenation of the Benzyl Group

The benzyl moiety can undergo hydrogenolysis under catalytic conditions to yield pyrrolidin-3-amine derivatives. This reaction is critical for deprotection or modifying the compound’s hydrophobicity.

| Reaction Conditions | Outcome | Reference |

|---|---|---|

| H₂, Pd/C catalyst, room temperature | Removal of benzyl group to form (R)-N,N-dimethylpyrrolidin-3-amine |

This process aligns with methods used for similar benzyl-protected amines, though specific yields for this compound require proprietary data.

Salt Formation with Acids

The tertiary amine at the 3-position reacts with acids to form stable salts, enhancing solubility for pharmaceutical applications.

| Acid Used | Product | Application | Reference |

|---|---|---|---|

| HCl (in methanol) | (R)-1-Benzyl-N,N-dimethylpyrrolidin-3-amine hydrochloride | In vivo formulations |

Salts are pivotal for improving bioavailability, as demonstrated in pharmacokinetic studies .

Coordination Chemistry in Catalytic Reactions

The dimethylamino group can act as a ligand in transition-metal-catalyzed reactions, such as Suzuki-Miyaura couplings.

| Metal Catalyst | Ligand Role | Reaction Type | Reference |

|---|---|---|---|

| CoCl₂ | Facilitates C–C bond formation | Biphenyl synthesis | |

| Pd-based | Stabilizes intermediates in coupling | Cross-coupling reactions |

Structural analogs like biphenylpyrrole derivatives highlight the potential of tertiary amines in coordinating metals like Co or Pd, though direct evidence for this compound is limited.

Functionalization via Alkylation/Acylation

While tertiary amines are less reactive, quaternization or acylation may occur under forced conditions.

| Reagent | Product | Notes | Reference |

|---|---|---|---|

| Methyl iodide | Quaternary ammonium salt | Theoretical based on SAR | |

| Acetyl chloride | N-Acetyl derivative | Requires strong bases | – |

Such modifications are speculative but align with structure-activity relationship (SAR) studies for analogs .

Oxidation Reactions

The pyrrolidine ring may undergo oxidation to form pyrrolidone derivatives, though tertiary amines are generally resistant.

| Oxidizing Agent | Conditions | Outcome | Reference |

|---|---|---|---|

| KMnO₄, H₂O | Acidic, heat | Potential ring oxidation | – |

No direct evidence exists, but oxidation pathways are common in pyrrolidine chemistry.

Role in Pharmacological Interactions

The dimethylamino group participates in hydrogen bonding and electrostatic interactions, critical for binding to biological targets like influenza HA proteins .

| Target | Interaction Type | Biological Effect | Reference |

|---|---|---|---|

| Hemagglutinin (HA) | Tertiary amine H-bonding | Fusion inhibition |

Key Structural Insights

-

Stereochemistry : The (R)-configuration optimizes spatial alignment in binding pockets .

-

Benzyl Group : Enhances lipophilicity and serves as a protecting group.

-

Dimethylamino Group : Governs solubility and metal coordination .

This compound’s versatility in organic synthesis and drug design underscores its importance in medicinal chemistry. Further experimental validation is needed to fully characterize its reactivity profile.

科学的研究の応用

Medicinal Chemistry

The compound serves as a crucial building block in the development of pharmaceutical agents, especially those targeting the central nervous system (CNS). Its structural similarity to neurotransmitters allows it to interact with various receptors, making it valuable for:

- Neurotransmitter Receptor Modulation : It has been investigated for its potential as an agonist or antagonist at serotonin receptors (5-HT6R and 5-HT3R), which are implicated in mood regulation and cognitive functions .

- Alzheimer's Disease Research : Recent studies highlight its role in multitarget strategies for treating Alzheimer's disease, where compounds derived from (R)-1-benzyl-N,N-dimethylpyrrolidin-3-amine exhibit enhanced inhibitory activity against MAO-B, an enzyme involved in neurotransmitter degradation .

Organic Synthesis

This compound is utilized as an intermediate in synthesizing complex organic molecules. Its unique structure allows for various chemical transformations:

- Oxidation and Reduction Reactions : It can undergo oxidation to form N-oxides or reduction to yield de-benzylated amines, providing pathways to synthesize other valuable compounds.

- Substitution Reactions : The benzyl group can be replaced with various substituents, facilitating the synthesis of diverse pyrrolidine derivatives that may possess distinct biological activities.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various applications:

作用機序

The mechanism of action of ®-1-Benzyl-N,N-dimethylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the target molecule.

類似化合物との比較

Similar Compounds

(S)-1-Benzyl-N,N-dimethylpyrrolidin-3-amine: The enantiomer of the compound with similar chemical properties but different biological activity.

N-Benzylpyrrolidine: Lacks the dimethyl groups on the nitrogen atom, resulting in different reactivity and applications.

N,N-Dimethylpyrrolidine: Lacks the benzyl group, leading to different chemical and biological properties.

Uniqueness

®-1-Benzyl-N,N-dimethylpyrrolidin-3-amine is unique due to its chiral nature and the presence of both benzyl and dimethyl groups on the pyrrolidine ring. This combination of structural features imparts specific reactivity and biological activity, making it valuable in various research and industrial applications.

生物活性

(R)-1-Benzyl-N,N-dimethylpyrrolidin-3-amine, a chiral pyrrolidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally similar to various neurotransmitters, making it a candidate for studies related to enzyme inhibition and receptor binding.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₁₉N

- Molecular Weight : 181.28 g/mol

- CAS Number : 1062580-52-2

The compound features a benzyl group and two methyl groups attached to the nitrogen atom of the pyrrolidine ring, which enhances its pharmacological properties. Its chirality contributes to its unique biological activity compared to its enantiomers.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It can function as an agonist or antagonist at various receptors, influencing several biochemical pathways. Notably, it has been implicated in:

- Enzyme Inhibition : The compound has shown potential in inhibiting monoamine oxidase (MAO) enzymes, which are crucial in the metabolism of neurotransmitters .

- Receptor Binding : It interacts with serotonin receptors (5-HT6R and 5-HT3R), which are significant in mood regulation and cognitive functions .

Antimicrobial Activity

Research indicates that certain chiral pyrrolidines, including this compound, exhibit antimicrobial properties against both bacteria and fungi. This activity can be attributed to their ability to disrupt microbial cell membranes or inhibit essential metabolic processes.

Anticancer Activity

Studies have explored the anticancer potential of this compound, suggesting that it may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell growth and survival.

Comparison with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (S)-1-Benzyl-N,N-dimethylpyrrolidin-3-amine | Chiral enantiomer | Different receptor affinity |

| N-Benzylpyrrolidine | Lacks dimethyl groups | Reduced reactivity |

| N,N-Dimethylpyrrolidine | Lacks benzyl group | Different pharmacological properties |

Case Studies and Research Findings

- Neurotransmitter Interaction : A study demonstrated that this compound effectively inhibits MAO-B with a Ki value of 17 nM, indicating strong binding affinity .

- Asymmetric Synthesis Applications : The compound has been utilized as a chiral auxiliary in asymmetric synthesis, facilitating the production of beta-amino acids, which are vital in pharmaceutical development .

- Pharmacokinetics : The compound's ability to penetrate the blood-brain barrier (BBB) suggests its potential for central nervous system applications. It is also identified as a substrate for P-glycoprotein (P-gp), which may influence its bioavailability and distribution within the body .

特性

IUPAC Name |

(3R)-1-benzyl-N,N-dimethylpyrrolidin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-14(2)13-8-9-15(11-13)10-12-6-4-3-5-7-12/h3-7,13H,8-11H2,1-2H3/t13-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOTUMZCQANFRAM-CYBMUJFWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCN(C1)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@@H]1CCN(C1)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。